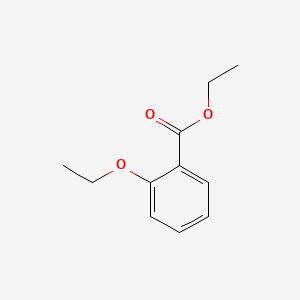

Ethyl 2-ethoxybenzoate

Beschreibung

Significance of Ester Derivatives in Contemporary Chemical Research

Ester derivatives are a cornerstone of organic chemistry, valued for their versatility in synthesis and their presence in a wide array of natural and synthetic materials. numberanalytics.com They are fundamental building blocks for creating more complex molecules and serve as crucial intermediates in numerous synthetic pathways. numberanalytics.com The applications of esters are diverse, ranging from the production of polymers like polyesters to their use in fragrances, flavorings, and pharmaceuticals. numberanalytics.comebsco.com

In the pharmaceutical industry, esters are often employed as prodrugs, which are inactive compounds that metabolize in the body to release an active drug. numberanalytics.com This strategy can improve a drug's bioavailability and delivery. semanticscholar.org Furthermore, esters are integral to the structure of lipids, which are vital for cellular structure and metabolism. simply.science Their importance extends to the manufacturing of soaps and detergents. simply.science The study of esterification, the process of forming esters, is a fundamental aspect of modern organic synthesis. mdpi.com

Rationale for In-Depth Academic Investigation of Ethyl 2-Ethoxybenzoate and its Analogues

The specific academic interest in this compound and its related compounds stems from several key factors. As a benzoate (B1203000) ester, it is part of a class of compounds with established importance in various industrial and research applications. cosmeticsandtoiletries.com The investigation of such compounds contributes to a deeper understanding of structure-activity relationships, which is crucial for designing new molecules with desired properties.

Research into analogues of this compound, such as those with different substituents on the benzene (B151609) ring or variations in the ester group, allows for a systematic exploration of how molecular changes affect chemical and biological properties. semanticscholar.org For instance, studies on related benzoate esters have explored their hydrolytic stability, which is a critical factor in the design of prodrugs. semanticscholar.org Additionally, research on similar compounds like ethyl 2-methoxybenzoate (B1232891) highlights their role as intermediates in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. vulcanchem.combiosynth.com The study of this compound and its analogues, therefore, provides valuable insights for the development of new materials and therapeutic agents.

Historical Context of Benzoate Ester Studies in Academic Literature

The study of benzoate esters has a long history in academic literature, driven by their prevalence in nature and their wide range of applications. Early research often focused on their synthesis and characteristic fragrances. ebsco.comsimply.science Over time, the focus of research has expanded significantly.

In the mid-20th century, detailed mechanistic studies on the hydrolysis of benzoate esters began to emerge, providing fundamental insights into reaction kinetics and enzyme catalysis. cdnsciencepub.com More recent research has delved into more complex areas, such as the use of benzoate esters in the synthesis of selective estrogen receptor modulators (SERMs) and other biologically active compounds. researchgate.net The development of advanced analytical techniques has enabled more detailed structural and functional characterization of these molecules. researchgate.net Contemporary studies continue to explore novel applications, including their use in developing materials with specific optical properties and as prodrugs in targeted therapies. researchgate.netnih.gov The investigation of crude methyl benzoate for transesterification to produce other benzoic acid esters also highlights the ongoing industrial relevance of this class of compounds. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity | >98.0% (GC) |

| CAS Number | 6290-24-0 |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comfishersci.cachemspider.comtcichemicals.com

Synthesis of this compound

A common method for the synthesis of 2-ethoxybenzoic acid, the precursor to this compound, involves the reaction of methyl salicylate (B1505791) with diethyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521). chemicalbook.com The resulting intermediate is then hydrolyzed to yield 2-ethoxybenzoic acid. chemicalbook.com Subsequent esterification of 2-ethoxybenzoic acid with ethanol (B145695), typically under acidic catalysis, would produce this compound. researchgate.net

Research on Analogues

The study of analogues of this compound provides valuable structure-activity relationship data. For example, research on ethyl 4-ethoxybenzoate has investigated its potential as an antimicrobial agent. biosynth.com Studies on ethyl 2-methoxybenzoate have demonstrated its utility as an intermediate in the synthesis of other organic compounds. biosynth.com The synthesis and characterization of various substituted benzoate esters contribute to a broader understanding of how different functional groups influence the chemical and biological properties of these molecules. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCDRGUTZLAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278183 | |

| Record name | Ethyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-24-0 | |

| Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 6584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Ethoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of ethyl 2-ethoxybenzoate, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides critical data for identifying the various proton environments in the molecule. chemicalbook.com The signals are assigned based on their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J). libretexts.org

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, influenced by the deshielding effects of the aromatic ring current and the attached ester and ether functional groups. libretexts.org The protons of the two ethoxy groups exhibit characteristic quartet and triplet patterns due to spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. libretexts.org

A detailed assignment of the proton signals for this compound is presented in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.96 - 7.80 | Multiplet | - |

| Ethoxy Methylene (-OCH2CH3) of ester | 4.37 | Quartet | 7.2 |

| Ethoxy Methylene (-OCH2CH3) of ether | 3.90 | - | - |

| Ethoxy Methyl (-OCH2CH3) of ester | 1.39 | Triplet | 7.1 |

| Ethoxy Methyl (-OCH2CH3) of ether | - | - | - |

| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used. rsc.org |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Unlike ¹H NMR, the peak areas in ¹³C NMR are not typically proportional to the number of carbon atoms. pressbooks.pub The chemical shifts are spread over a much wider range, which often allows for the resolution of individual carbon signals. pressbooks.pub

The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The carbons of the ethoxy groups are observed in the upfield region of the spectrum.

A table correlating the ¹³C chemical shifts to the respective carbon atoms in this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167.2 |

| Aromatic Carbons | 126.3 - 140.1 |

| Ethoxy Methylene (-OCH2CH3) | 60.8 - 61.5 |

| Ethoxy Methyl (-OCH2CH3) | ~14.1 |

| Note: The exact chemical shifts can be influenced by the experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlational data that helps in piecing together the molecular puzzle. wordpress.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.com For this compound, COSY spectra would show correlations between the adjacent methylene and methyl protons of each ethoxy group, as well as between adjacent aromatic protons. This is invaluable for tracing the connectivity of the proton network. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wordpress.com This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure. uni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules. sci-hub.se In ESI-MS, the sample is dissolved in a polar, volatile solvent and sprayed through a capillary at a high potential, generating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. libretexts.org For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. uni-saarland.de This technique is valuable for accurately determining the molecular weight of the compound. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. scispace.com In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are introduced into the mass spectrometer for analysis. scispace.com

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, which acts as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern of this compound is influenced by the presence of the ester and ether functional groups. Common fragmentation pathways include the loss of the ethoxy group from the ester, and cleavage of the ether bond. researchgate.net An "ortho effect" can also be observed in the fragmentation of 2-substituted benzoates, leading to characteristic fragment ions. researchgate.netresearchgate.net

A representative table of significant fragment ions observed in the GC-MS analysis of this compound is shown below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 194 | [M]⁺ (Molecular ion) |

| 149 | [M - OCH2CH3]⁺ |

| 121 | [M - COOCH2CH3]⁺ |

| 120 | Result of ortho effect |

| 133 | Result of ortho effect |

| Note: The relative abundance of these fragments can provide further structural information. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This method provides the exact mass of the parent ion, which can be used to deduce its molecular formula, distinguishing it from isomers or compounds with the same nominal mass. For this compound, the theoretical monoisotopic mass has been calculated to be 194.094294 Da. chemspider.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are capable of measuring this value with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity. rsc.orgrsc.org This level of precision is invaluable, particularly in complex sample matrices where unambiguous identification is required. rsc.orgnih.gov

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | chemspider.comchemicalbook.com |

| Average Mass | 194.230 Da | chemspider.com |

| Exact Monoisotopic Mass | 194.094294 Da | chemspider.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This process provides a fragmentation pattern that acts as a structural fingerprint.

For this compound, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern influenced by the "ortho effect," a phenomenon where the adjacent ethoxy and ethyl ester groups interact during fragmentation. researchgate.net This interaction leads to characteristic fragmentation pathways that are unique to the ortho-substituted isomer. researchgate.net The molecular ion (M⁺˙) appears at an m/z of 194. chemicalbook.com The base peak, the most intense signal in the spectrum, is observed at m/z 120. chemicalbook.comresearchgate.net This and other unique cations at m/z 133, 147, and 165 arise from the specific interactions of the ortho-side chains. researchgate.net

The table below details the significant fragments observed in the 75 eV electron ionization mass spectrum of this compound. chemicalbook.com

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment/Loss |

| 194 | 13.3 | [M]⁺˙ (Molecular Ion) |

| 179 | 8.1 | [M - CH₃]⁺ |

| 165 | 9.4 | [M - C₂H₅]⁺ |

| 149 | 23.9 | [M - OC₂H₅]⁺ |

| 147 | 28.8 | [M - C₂H₅O - H]˙⁺ |

| 133 | 17.6 | [M - C₂H₅O - CH₄]˙⁺ |

| 121 | 38.0 | [M - C₂H₄ - OC₂H₅]⁺ |

| 120 | 100.0 | [M - C₂H₄ - HOC₂H₅]⁺˙ (Base Peak) |

| 105 | 9.3 | [C₇H₅O]⁺ |

| 92 | 20.2 | [C₆H₄O]⁺˙ |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups within a molecule. researchgate.netieeesem.com The absorption of infrared radiation causes vibrations (stretching, bending) in specific bonds, and the frequencies of these absorptions are characteristic of the bonds and functional groups. journalcjast.com For this compound, the key functional groups are the ester, the ether, and the aromatic ring.

Based on data from structurally similar compounds like ethyl 2,6-dimethoxybenzoate and other benzoate (B1203000) esters, the following characteristic absorption bands are expected for this compound. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3000 | C-H Stretch (sp³) | Aliphatic (Ethyl groups) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600 | C=C Stretch | Aromatic Ring |

| 1250-1300 | C-O Stretch (Asymmetric) | Ester, Ether |

| 1050-1150 | C-O Stretch (Symmetric) | Ester, Ether |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It provides a "molecular fingerprint" based on the inelastic scattering of monochromatic light. spectroscopyonline.comnih.gov The fingerprint region, typically between 300 and 1900 cm⁻¹, is particularly useful for the identification and authentication of materials. spectroscopyonline.com While specific Raman spectral data for this compound is not widely published, its spectrum would be expected to show characteristic peaks for the aromatic ring, carbonyl group, and ether linkages, which can be used for its unambiguous identification when compared against a reference standard. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

This compound is a liquid at standard temperature and pressure. tcichemicals.com Therefore, to perform X-ray crystallography, the compound must first be induced to form a single, high-quality crystal, typically by slow evaporation from a suitable solvent or by cooling. Studies on similar benzoate esters, such as ethyl 2,6-dimethoxybenzoate, have demonstrated that such compounds can be successfully crystallized and analyzed. researchgate.net If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield its precise molecular structure, including the spatial orientation of the ethoxy and ethyl ester groups relative to the benzene ring and the crystal packing arrangement in the solid state. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures, making it indispensable for assessing the purity of a compound and for isolating it from synthesis byproducts or impurities. researchgate.netlcms.cz

Gas Chromatography (GC) is frequently used for the purity analysis of volatile compounds like this compound. tcichemicals.com Commercial suppliers often use GC to certify the purity of the compound, with purities greater than 98% being common. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are versatile methods for purity assessment, capable of separating the main compound from non-volatile or thermally fragile impurities. lcms.cznih.gov These techniques, often coupled with UV or mass spectrometry detectors, allow for the quantification of impurities and can be used as a preparative technique to isolate the pure compound. rsc.orgresearchgate.net

| Chromatographic Technique | Application for this compound | Common Detector |

| Gas Chromatography (GC) | Routine purity assessment of the volatile compound. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Separation from non-volatile impurities, impurity profiling. | UV-Vis, Mass Spectrometry (MS) |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation for complex impurity profiles. | UV-Vis, Mass Spectrometry (MS) |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative check of purity and reaction progress. | UV Light |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity

Thin-Layer Chromatography (TLC) is a rapid and effective analytical method used to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity. This technique relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.

For benzoate esters, the standard stationary phase is a silica (B1680970) gel plate (often silica gel 60 F254). rsc.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the spots on the TLC plate. The progress of a reaction is monitored by spotting the reaction mixture on the plate alongside the starting materials. The formation of a new spot, corresponding to the product, and the disappearance of the starting material spots indicate the reaction's progression. Visualization of the separated spots is commonly achieved under a UV lamp (254 nm), where the aromatic rings of the benzoate esters absorb UV light and appear as dark spots. rsc.org

While specific Rf (Retardation factor) values for this compound are not extensively documented in readily available literature, data from structurally similar compounds provide insight into typical TLC behavior. The Rf value is dependent on the specific solvent system used.

Table 1: Examples of TLC Conditions for Related Benzoate Esters

| Compound | Solvent System (v/v) | Stationary Phase | Rf Value |

| Ethyl 2-chloro-4-methoxybenzoate | Hexane : Ethyl Acetate (3:2) | Silica Gel | Not Specified |

| Ethyl 2,6-dimethoxybenzoate | Petroleum Ether : Ethyl Acetate (8:2) | Silica Gel | 0.72 researchgate.net |

| Methyl p-dimethylaminobenzoate derivative | Petroleum Ether : Ethyl Acetate (40:1) | Silica Gel | 0.2 rsc.org |

| Methyl 4-methoxybenzoate (B1229959) derivative | Petroleum Ether : Ethyl Acetate (50:1) | Silica Gel | 0.5 rsc.org |

Column Chromatography for Purification and Isolation of Intermediates and Products

Column chromatography is a preparative technique essential for the purification and isolation of this compound from the crude reaction mixture. This method operates on the same principles as TLC but on a much larger scale, allowing for the separation of milligram to gram quantities of material.

The most common stationary phase used is silica gel (e.g., 300-400 mesh), which is packed into a glass column. rsc.org The crude product mixture is loaded onto the top of the silica gel column. A solvent system, similar to that developed during TLC analysis, is then passed through the column. This eluent, typically a mixture of petroleum ether or hexane and ethyl acetate, carries the components of the mixture down the column at different rates. rsc.orgsorbonne-universite.fr

The polarity of the eluent is critical for effective separation. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) is used to elute less polar compounds, while a more polar system is required for more polar compounds. Chemists may use an isocratic elution (a constant solvent composition) or a gradient elution, where the polarity of the solvent is gradually increased over time to separate compounds with a wider range of polarities. Fractions are collected as the solvent exits the column, and those containing the pure product, as determined by TLC analysis, are combined and concentrated to yield purified this compound.

Table 2: Examples of Column Chromatography Conditions for Purifying Benzoate Esters

| Compound/Intermediate | Eluent System (v/v) | Stationary Phase |

| Methyl 5-methyl-2-ethynylbenzoate | Hexane : Ethyl Acetate (80:20) | Spherical Silica Gel rsc.org |

| Ethyl 3,5-bis(2-(2-(2-chloroethoxy)ethoxy)ethoxy)benzoate | 50% Ethyl Acetate in Hexane | Silica Gel rsc.org |

| Ethyl 2-methoxybenzoate (B1232891) | Petroleum Ether : Ethyl Acetate (10:1) | Silica Gel sorbonne-universite.fr |

| Ethyl 2,6-dimethoxybenzoate | Petroleum Ether : Ethyl Acetate (5:1) | Silica Gel sorbonne-universite.fr |

| 2-formyl-5-methylphenyl benzoate | Ethyl Acetate : Petroleum Ether (1:10) | Silica Gel arkat-usa.org |

| Methyl 4-methoxybenzoate derivative | 1% Ethyl Acetate in Petroleum Ether | Silica Gel rsc.org |

Investigation of Biological Activities and Pharmacological Potential of Ethyl 2 Ethoxybenzoate and Its Analogues

Anthelmintic and Antiparasitic Efficacy

Antimalarial Activity Studies (e.g., Inhibition of β-Hematin Formation)

The detoxification of heme into hemozoin is a critical survival mechanism for the malaria parasite, making the inhibition of this pathway a key target for antimalarial drugs. nih.gov Research into compounds that can disrupt this process, specifically through the inhibition of β-hematin formation (the synthetic equivalent of hemozoin), is ongoing. nih.gov

Studies on a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, which are structurally related to ethyl 2-ethoxybenzoate, have demonstrated their potential as inhibitors of β-hematin formation. mdpi.comresearchgate.net Several of these compounds significantly reduced heme crystallization, showing IC50 values below 10 µM, which is comparable to the known antimalarial drug chloroquine (B1663885) (IC50 of 1.50 ± 0.01 µM). mdpi.comresearchgate.net Specifically, compounds within this series, such as 4c and 4e, not only inhibited β-hematin formation but also extended the survival time of mice infected with Plasmodium berghei. mdpi.com This suggests that the benzoate scaffold, with appropriate substitutions, can be a promising starting point for the development of new antimalarial agents that target heme detoxification. nih.govhuji.ac.il

Antileishmanial Activity against Promastigotes

Leishmaniasis, a parasitic disease transmitted by sandflies, presents in various forms, with cutaneous leishmaniasis being the most common. nih.gov The search for new, effective, and less toxic treatments is a priority. nih.govplos.org

Analogues of this compound have been investigated for their activity against Leishmania parasites. For instance, certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives were tested against the promastigote stage of Leishmania mexicana. mdpi.comnih.gov The results were promising, with compounds 4b, 4c, and 4e exhibiting IC50 values of 8.09 ± 1.47 µM, 8.46 ± 1.86 µM, and 5.67 ± 2.15 µM, respectively. mdpi.com These findings indicate a potential leishmanicidal effect and suggest that these compounds could be valuable candidates for further development. mdpi.comnih.gov The mechanism of action for these compounds on Leishmania mexicana is thought to involve the collapse of the parasite's mitochondrial electrochemical membrane potential. mdpi.com

| Compound | IC50 (µM) |

|---|---|

| 4b | 8.09 ± 1.47 |

| 4c | 8.46 ± 1.86 |

| 4e | 5.67 ± 2.15 |

Insecticidal and Repellent Activities

Research has shown that various benzoate esters possess insecticidal and repellent properties. nih.govresearchgate.net Studies on methyl benzoate and its analogues have demonstrated their toxicity against several insect pests at different life stages. nih.gov For instance, some analogues were found to be more toxic to gypsy moth larvae and brown marmorated stinkbug nymphs than certain commercial pesticides. nih.gov

Specifically, methyl benzoate analogues with different alcohol portions were evaluated, and it was found that toxicity was negatively correlated with the length of the alkyl chain. nih.gov Furthermore, compounds like methyl 2-methoxybenzoate (B1232891) and methyl 3-methoxybenzoate, which are structurally similar to this compound, have been shown to exhibit strong and long-lasting spatial repellency against the common bed bug, Cimex lectularius, including pyrethroid-resistant strains. nih.gov This suggests that the benzoate structure is a key element for these repellent activities.

Anticarcinogenic and Cytotoxic Potential

The potential of benzoate derivatives as anticancer agents has been explored through in vitro cytotoxicity assays against various cancer cell lines. nih.gov For example, studies on eugenyl benzoate derivatives have been conducted to assess their inhibitory activity against HT29 colorectal cancer cells. waocp.orgresearchgate.netnih.gov The IC50 values for these novel compounds ranged from 26.56 µmol/ml to 286.81 µmol/ml. waocp.orgnih.gov

In a related study, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated dose-dependent growth inhibition of Ehrlich Ascites Carcinoma (EAC) cells, with an IC50 value of 71.52 µg/mL. researchgate.net These findings highlight the potential of the benzoate scaffold in the design of new cytotoxic agents against cancer cells. researchgate.netbiomolther.org

| Compound/Complex | Cell Line | IC50 Value |

|---|---|---|

| Eugenyl Benzoate Derivatives | HT29 | 26.56 - 286.81 µmol/ml |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | EAC | 71.52 µg/mL |

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. google.com.na

Research has indicated that certain benzoate derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to induce apoptosis in MCF7 breast cancer cells. researchgate.net This was accompanied by the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, and the inactivation of the anti-apoptotic gene BCL-2. researchgate.net Similarly, studies on eugenyl benzoate derivatives have identified them as potential BCL-2 inhibitors in HT29 colorectal cancer cells. waocp.orgresearchgate.netnih.gov These findings suggest that benzoate-containing compounds can exert their anticancer effects by targeting and modulating key players in the apoptotic cascade. waocp.orgresearchgate.net

Other Reported Biological Effects from Related Structures

The versatility of the benzoate scaffold is evident from the wide range of biological activities reported for its derivatives. Beyond the specific activities detailed above, related structures have been associated with various other pharmacological effects.

For example, certain nitrile derivatives of 4-acetamido-2-ethoxy benzoyl hydrazine (B178648) have been synthesized and screened for antimicrobial activity. tsijournals.com Additionally, isoindoline (B1297411) derivatives, which can incorporate a benzoate moiety, have been linked to anti-inflammatory and anticancer properties. evitachem.com The piperidine (B6355638) moiety, when combined with a benzoate structure as in methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, suggests potential applications in neuropharmacology, possibly through the modulation of neurotransmitter systems. Furthermore, novel 2-ethoxy-4-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]-phenyl 3-methoxybenzoate derivatives have been synthesized and shown to possess antibacterial and antioxidant activities. researchgate.netdergipark.org.tr

Antinociceptive Activity

The search for new pain-relieving agents has led to the investigation of several benzoate derivatives. A prominent analogue, 2-Ethoxybenzamide, also known as Ethenzamide, is recognized as a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. selleckchem.commedchemexpress.com Its mechanism of action is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. It is commonly used for the relief of minor aches and pains, fever, and headaches. selleckchem.comabmole.com

Research into other, more complex analogues has explored different mechanisms for pain relief. For instance, a series of peptidomimetics featuring an aromatic-amine pendant on a benzoate scaffold were synthesized and evaluated for their interaction with opioid receptors. nih.gov In an acetic acid stretch assay, which measures a compound's ability to reduce pain behaviors, several of these analogues demonstrated significant antinociceptive activity. nih.gov This suggests that the benzoate structure can be a viable backbone for developing novel analgesics that target the opioid system. nih.gov

Table 1: Antinociceptive Activity of Selected this compound Analogues

| Compound/Analogue | Type of Activity | Mechanism/Note | Source(s) |

|---|---|---|---|

| 2-Ethoxybenzamide (Ethenzamide) | Analgesic, Anti-inflammatory | NSAID; COX enzyme inhibitor | selleckchem.commedchemexpress.comabmole.com |

Antiulcer Properties

Certain structural analogues of this compound have shown potential as antiulcer agents. Research has indicated that compounds structurally related to 2-(Dimethylamino)ethyl benzoate may possess antiulcer properties through the inhibition of the H+/K(+)-ATPase pump. This enzyme, also known as the proton pump, is critical for gastric acid secretion, and its inhibition is a key mechanism for protecting the gastric mucosa from ulceration.

Furthermore, Ethyl 3,4-dihydroxybenzoate, a naturally occurring compound found in various plants, has been identified as having anti-ulcer activity among other pharmacological benefits. chemicalbook.com Studies on methanol (B129727) extracts from the leaves of several plants in the Leguminosae family, which contain various phenolic compounds, demonstrated significant anti-ulcer activity in an HCl-ethanol induced ulcer model in mice. researchgate.net These findings suggest that the benzoate chemical structure is a promising starting point for the development of new gastroprotective drugs. researchgate.net

Table 2: Antiulcer Activity of this compound Analogues

| Compound/Analogue | Observed Effect | Proposed Mechanism | Source(s) |

|---|---|---|---|

| 2-(Dimethylamino)ethyl benzoate derivatives | Potential antiulcer activity | Inhibition of H+/K(+)-ATPase (proton pump) | |

| Ethyl 3,4-dihydroxybenzoate | Anti-ulcer activity | Not specified in detail, part of broad pharmacological profile | chemicalbook.com |

Anticonvulsant and Sedative Effects

The investigation into the central nervous system effects of benzoate analogues has revealed potential anticonvulsant and sedative properties in some derivatives. A patent report noted that certain 4-aminobenzamides exhibit anticonvulsant activity. google.com Additionally, studies on plant extracts have provided evidence for these effects. The medicinal plant Securidaca longepedunculata, which contains benzoates among its constituents, is traditionally used to manage epilepsy, and crude aqueous extracts of its roots have shown anticonvulsant activity in preclinical models. nih.gov

Essential oils from other plants have also demonstrated these properties. The essential oil of Annona vepretorum was found to produce sedative and antiepileptic effects in mice, with its anticonvulsant action likely related to the GABAergic system. nih.gov Similarly, extracts from Tilia americana var mexicana have been shown to have sedative and anticonvulsant effects in preclinical studies. mdpi.com While these findings are linked to complex plant-derived mixtures, they point towards the potential for benzoate-related structures to influence central nervous system activity.

Table 3: Anticonvulsant and Sedative Effects of Related Compounds and Analogues

| Compound/Source | Observed Effect | Note | Source(s) |

|---|---|---|---|

| 4-Aminobenzamides | Anticonvulsant activity | Synthetic analogues | google.com |

| Securidaca longepedunculata Extract | Anticonvulsant activity | Plant extract containing benzoates | nih.gov |

| Annona vepretorum Essential Oil | Anticonvulsant, Sedative | Essential oil, effects linked to GABAergic system | nih.gov |

Cardioprotective and Antihypertensive Effects

Several analogues of this compound have been investigated for their beneficial effects on the cardiovascular system. Ethyl 3,4-dihydroxybenzoate (EDHB) is noted for its cardioprotective activity and its ability to protect the myocardium. chemicalbook.com This is partly attributed to its function as an inhibitor of prolyl hydroxylase domain enzymes. chemicalbook.com Another related compound, 4-hydroxybenzoic acid, has been linked to cardiovascular health benefits and potential in managing hypertension. nih.gov

More complex synthetic analogues have also been developed. A tetracaine (B1683103) derivative, 2-(diethylamino)ethyl 4-(butylamino)-2-methoxybenzoate (EL20), was synthesized to reduce the open probability of the ryanodine (B192298) receptor (RyR2), a key channel in cardiac calcium release, without inducing proarrhythmic effects, thus showing cardioprotective potential. mdpi.com Furthermore, the combination of certain traditional medicines containing active components like astragaloside (B48827) IV has demonstrated cardioprotective effects against cardiomyopathy in rats. nih.gov

Table 4: Cardioprotective and Antihypertensive Effects of Analogues

| Compound/Analogue | Observed Effect | Proposed Mechanism/Note | Source(s) |

|---|---|---|---|

| Ethyl 3,4-dihydroxybenzoate | Cardioprotective | Prolyl hydroxylase inhibitor | chemicalbook.com |

| 4-Hydroxybenzoic Acid | Cardiovascular health benefits, potential antihypertensive | Antioxidant effects | nih.gov |

| 2-(diethylamino)ethyl 4-(butylamino)-2-methoxybenzoate (EL20) | Cardioprotective | Reduces open probability of RyR2 channel | mdpi.com |

Antifeedant Activity against Pests (e.g., Pine Weevil)

A significant area of research for benzoate analogues is their application as antifeedants to protect coniferous seedlings from pests like the pine weevil (Hylobius abietis). lookchem.comscispace.com This insect is a major economic pest in European forestry. scispace.comgrafiati.com Studies have shown that various aromatic compounds can deter feeding. diva-portal.org

Research on a series of ten methyl hydroxy-methoxybenzoate isomers demonstrated that their antifeedant effect on the pine weevil varied considerably based on the substitution pattern. lookchem.comscispace.com In laboratory bioassays, eight of the ten isomers inhibited feeding after 24 hours. lookchem.com The most potent compound was identified as methyl 2-hydroxy-3-methoxybenzoate, suggesting that isomers with a hydroxyl group in the ortho position have a stronger effect. lookchem.com Other aromatic compounds produced by bacteria associated with the pine weevil, such as 2-phenylethanol (B73330) and 2-methoxyphenol, also exhibited a strong, dose-dependent antifeedant effect. nih.gov This line of research presents an environmentally friendly alternative to insecticides for pest management. scispace.com

Table 5: Antifeedant Activity of Benzoate Analogues Against the Pine Weevil (Hylobius abietis)

| Compound | Antifeedant Activity (24h) | Note | Source(s) |

|---|---|---|---|

| Methyl 2-hydroxy-3-methoxybenzoate | Strongest effect among tested isomers | Isomer with ortho-hydroxy group | lookchem.com |

| Methyl 2-hydroxy-6-methoxybenzoate | High activity | Isomer with ortho-hydroxy group | lookchem.com |

| Methyl 2-hydroxy-4-methoxybenzoate | High activity | Isomer with ortho-hydroxy group | lookchem.com |

| Methyl 3-hydroxy-2-methoxybenzoate | Moderate activity | - | lookchem.com |

| 2-Phenylethanol | Strong antifeedant effect | Dose-dependent activity | nih.gov |

Antiviral Activity

The benzoate scaffold has been incorporated into potent antiviral agents. Pirodavir, which contains an ethyl 4-ethoxybenzoate moiety, is a pyridazine (B1198779) analogue that demonstrated powerful in vitro antiviral activity, inhibiting a wide range of rhinovirus serotypes. ncats.io It acts at an early stage of the viral replication cycle and is classified as a capsid-binding agent. ncats.io

More recently, in the search for treatments against coronaviruses, a series of benzoyl chloropyridyl esters were synthesized as irreversible inhibitors of the SARS-CoV-2 main protease (Mpro). acs.org These compounds showed significant antiviral activity, with some derivatives exhibiting IC50 values in the low nanomolar range. acs.org Notably, the p-ethoxy-o-fluorobenzoyl chloropyridyl ester was identified as the most potent antiviral compound in the study, highlighting the effectiveness of this substituted benzoate structure as a lead for developing broad-spectrum anticoronaviral therapeutics. acs.org Research into other analogues, such as Methyl 5-(ethylsulfonyl)-2-methoxybenzoate, also suggests potential for antiviral applications, though more detailed studies are required. ontosight.ai

Table 6: Antiviral Activity of this compound Analogues

| Compound/Analogue | Target Virus/Enzyme | Activity/Note | Source(s) |

|---|---|---|---|

| Pirodavir (ethyl 4-[...]-ethoxy]benzoate derivative) | Rhinoviruses | Potent in vitro antiviral; capsid-binding agent | ncats.io |

| p-Ethoxy-o-fluorobenzoyl chloropyridyl ester | SARS-CoV-2 Mpro | Potent irreversible inhibitor; EC50 of 2.68 nM | acs.org |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. numberanalytics.com By identifying the physicochemical properties, or "molecular descriptors," that influence a molecule's activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby accelerating the discovery process. researchtrend.net

The biological activity of a compound is governed by its structural, electronic, and physicochemical properties. Molecular descriptors are numerical values that quantify these properties. In QSAR studies of benzoate (B1203000) derivatives, key descriptors often include the logarithm of the partition coefficient (LogP), which measures hydrophobicity, and the Calculated Molar Refractivity (CMR), which relates to steric bulk and polarizability. waocp.org

The relationship between biological activity and these properties is often parabolic; for instance, a compound's ability to cross biological membranes and interact with a target site is optimized within a specific range of hydrophobicity (LogP). waocp.org Studies on benzoate esters have shown that parameters like LogP and steric descriptors are crucial in predicting their interaction with enzymes and receptors. For example, in a QSAR analysis of eugenyl benzoate derivatives targeting the BCL-2 protein in colorectal cancer, both LogP and CMR were found to significantly affect the cytotoxic activity, with the hydrophobic character (LogP) playing a more dominant role than steric properties (CMR). waocp.orgrsc.org

Table 1: Selected Molecular Descriptors for Ethyl 2-ethoxybenzoate

| Descriptor | Description | Predicted Value |

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₁₄O₃ |

| Molecular Weight | The mass of one mole of the substance. | 194.23 g/mol |

| LogP | The logarithm of the octanol/water partition coefficient, indicating hydrophobicity. | ~2.5 - 3.2 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 35.5 Ų |

| Molar Refractivity (CMR) | A measure of the total polarizability of a mole of a substance. | ~52-54 cm³/mol |

Note: Values are estimates based on various computational prediction tools and may vary slightly between different algorithms.

The development of a robust QSAR model is a systematic process. It begins with a dataset of compounds with known biological activities, from which molecular descriptors are calculated. chemrj.org Using statistical methods like Multiple Linear Regression (MLR), often combined with a Genetic Algorithm (GA) for variable selection, a mathematical equation is generated that links the descriptors to the activity. chemrj.orgresearchgate.net

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. researchtrend.net This involves:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency and stability. The resulting cross-validated correlation coefficient (Q²) is a key metric. researchtrend.net

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model's development. The predictive correlation coefficient (R²pred) is calculated for this set.

In studies of benzoate analogs, QSAR models have been developed to predict activities such as inhibition of protein tyrosine kinases. chemrj.orgresearchgate.net These models are built using a training set of molecules and validated to ensure their statistical significance and predictive capability, confirming that the relationships identified are not due to chance. researchgate.net The goal is to create a model that can be confidently used to forecast the biological activity of new benzoate derivatives like this compound.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is crucial for understanding drug-receptor interactions and for screening virtual libraries of compounds against a specific biological target.

Docking simulations calculate a scoring function, often expressed as a binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. The simulation also reveals the specific types of non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Essential for molecular recognition and binding specificity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

In docking studies of similar benzoate derivatives, specific interactions with amino acid residues in the active site of target proteins have been identified. For instance, adamantyl-based benzoate esters have been shown to form hydrogen bonds and halogen interactions within the peripheral anionic sites of cholinesterase enzymes. mdpi.com Similarly, docking of 1,4-dihydroxyanthraquinone derivatives revealed hydrogen bonding with key residues like LYS 60 and THR 335 in the target protein. omicsonline.org For this compound, the carbonyl oxygen and the ether oxygen of the ethoxy group are potential hydrogen bond acceptors, while the benzene (B151609) ring can participate in hydrophobic and pi-stacking interactions.

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Description | Result |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | PDB ID: 2GS2 |

| Predicted Binding Affinity | Estimated free energy of binding. | -6.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket forming significant bonds. | Met793, Leu718, Val726 |

| Types of Interactions | Nature of the non-covalent bonds formed. | Hydrogen bond with Met793 (carbonyl O); Hydrophobic interactions with Leu718, Val726 |

Note: This table is illustrative, based on docking studies of similar benzoate inhibitors with EGFR, to demonstrate the type of data generated from a molecular docking simulation. chemrj.orgresearchgate.net

By docking this compound against a panel of known biological targets, it is possible to identify those with which it is most likely to interact. Research on structurally related benzoate esters provides clues to its potential targets. For example, various benzoate derivatives have been investigated as:

Enzyme Inhibitors: Targeting enzymes like tyrosinase, cholinesterases, and protein kinases (e.g., EGFR). researchgate.netmdpi.commdpi.com

Receptor Modulators: Interacting with receptors such as muscarinic acetylcholine (B1216132) receptors. researchgate.net

Antiparasitic Agents: Targeting enzymes like trypanothione (B104310) reductase, which is crucial for parasite survival. omicsonline.org

These studies suggest that the benzoate scaffold is a versatile pharmacophore that can be accommodated in the binding sites of a diverse range of proteins. Molecular docking helps to pinpoint the specific binding pocket (e.g., the orthosteric or an allosteric site) and identifies the key amino acid residues responsible for anchoring the ligand. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties, providing deep insights into a compound's stability, reactivity, and spectroscopic characteristics. DFT calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p). researchgate.netpensoft.net

DFT calculations for this compound and its analogs can determine several key electronic and structural parameters. A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pensoft.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.net For this compound, MEP maps would show negative potential around the oxygen atoms of the ester and ether groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance.

Table 3: Representative DFT Calculation Results for Benzoate Derivatives

| Parameter | Description | Typical Value |

| Method/Basis Set | Computational level of theory used. | DFT/B3LYP/6-311G(d,p) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating stability. | ~ 6.0 eV |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | ~ 2.5 - 3.5 Debye |

Note: These values are representative and based on DFT studies of similar aromatic esters. pensoft.netresearchgate.net The exact values for this compound would depend on the specific calculation parameters.

Investigation of Electronic Structure and Reactivity

The electronic structure of this compound is fundamentally governed by the interplay between the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing ethyl carboxylate group (-COOCH2CH3) attached to the aromatic benzene ring. The oxygen atom of the ethoxy group, through its lone pairs, donates electron density to the aromatic system via a resonance effect (+R effect). This effect increases the electron density on the ring, particularly at the ortho and para positions. Conversely, the ester group is deactivating due to its inductive (-I) and resonance (-R) effects, which withdraw electron density from the ring.

Theoretical studies on substituted aromatic molecules provide a quantitative framework for understanding this reactivity. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to calculate various electronic descriptors that predict reactivity. smsjournals.com Key among these are atomic charges and the molecular electrostatic potential (MESP). For instance, in a series of substituted ethyl benzoates, the calculated atomic charges on the carbonyl oxygen atom correlate with experimentally observed hydrogen bond-induced frequency shifts, providing a measure of the molecule's proton-accepting ability. acs.org While specific DFT calculations for this compound were not found, data for the closely related Ethyl benzoate can be used to illustrate the expected charge distribution. acs.org

Table 1: Theoretical Atomic Charges for Ethyl Benzoate Monomer

| Atomic Charge Type | Charge on Carbonyl Oxygen (qO, in electrons) | Reference |

|---|---|---|

| Hirshfeld | -0.2919 | acs.org |

| CM5 | -0.3420 | acs.org |

| NPA | -0.6368 | acs.org |

This table presents calculated atomic charges on the carbonyl oxygen of Ethyl benzoate using different population analysis methods, as reported in a study on structure-reactivity relationships. acs.org These values indicate a significant negative charge, highlighting its role as a primary site for electrophilic attack and hydrogen bonding.

The net effect of the two competing groups in this compound makes the aromatic ring generally less reactive towards electrophilic aromatic substitution than benzene, but directs incoming electrophiles to the positions ortho and para to the activating ethoxy group (positions 3, 5, and especially 6). The reactivity of the ester functional group itself, particularly its susceptibility to nucleophilic acyl substitution (like hydrolysis), is also a key feature. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, including the identification of intermediates and the characterization of high-energy transition states (TS). For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic acyl substitution, or thermal decomposition, DFT calculations can model the potential energy surface. beilstein-journals.orgresearchgate.net

A prime example is the base-catalyzed hydrolysis (saponification) of benzoates. DFT calculations on Ethyl benzoate have been used to trace the reaction path, which involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. beilstein-journals.org These studies show that the rate-determining step is the formation of the first transition state, which leads to a tetrahedral intermediate. beilstein-journals.org The calculated activation energy for this step in a simulated aqueous environment is found to be in agreement with experimental values. beilstein-journals.org

For other reaction types, such as thermal decomposition, computational studies on related nitroalkyl benzoates show that the reaction proceeds through a polar, one-step mechanism involving a cyclic six-membered transition state. researchgate.netd-nb.info The electronic nature of substituents on the benzene ring can significantly alter the activation barrier and the synchronicity of bond-breaking and bond-forming events in the transition state. growingscience.com While a specific study on this compound's thermal decomposition was not found, these findings suggest a similar pericyclic mechanism would be plausible.

The elucidation of these mechanisms relies on locating the transition state structure on the potential energy surface, which is a first-order saddle point (characterized by one imaginary vibrational frequency). nii.ac.jp Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms its connection to the reactant and product minima. d-nb.infonii.ac.jp Methodologies like Bonding Evolution Theory (BET) can further analyze the flow of electron density during the reaction, providing a detailed picture of how chemical bonds form and break. d-nb.info

Conformational Analysis and Molecular Dynamics Simulations

Key rotatable bonds in this compound include the C(aryl)–O(ethoxy), O(ethoxy)–C(ethyl), C(aryl)–C(carbonyl), C(carbonyl)–O(ester), and O(ester)–C(ethyl) bonds. Rotation around these bonds gives rise to a complex potential energy surface with numerous local minima. For instance, computational studies on structurally related aromatic esters show that the orientation of the ester and alkoxy groups relative to the benzene ring is crucial in determining the most stable conformation.

Table 2: Key Rotatable Bonds and Conformational Considerations for this compound

| Rotatable Bond | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(aryl)–O(ethoxy) | Rotation of the entire ethoxy group relative to the benzene ring. | Planar or near-planar to maximize resonance. |

| O(ethoxy)–CH₂ | Rotation of the ethyl group's methylene (B1212753) carbon. | Gauche and anti conformations are possible. |

| C(aryl)–C(carbonyl) | Rotation of the ethyl carboxylate group relative to the benzene ring. | Planar or slightly twisted to balance resonance and steric effects. |

| C(carbonyl)–O(ester) | Rotation within the ester functional group. | Typically prefers a planar Z (s-trans) conformation. |

| O(ester)–CH₂ | Rotation of the ester's ethyl group. | Gauche and anti conformations are possible. |

This table outlines the primary single bonds in this compound that contribute to its conformational diversity. The interplay of steric hindrance and electronic effects dictates the preferred rotational angles.

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape over time, accounting for solvent effects and temperature. nih.gov By simulating the molecule's trajectory, MD can reveal the relative populations of different conformers and the dynamics of their interconversion. researchgate.net Such simulations are essential for understanding how the molecule might interact with biological targets like enzymes or receptors, as the bioactive conformation may not be the absolute lowest-energy state in isolation. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the context of developing new chemicals for pharmaceutical or industrial use, predicting their behavior in a biological system is crucial. In silico ADMET profiling uses computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule before it is synthesized. nih.gov This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing late-stage attrition in development pipelines. researchgate.netimrpress.com

For a molecule like this compound, various ADMET parameters can be predicted based on its structure. These models often rely on Quantitative Structure-Property Relationships (QSPR) derived from large datasets of experimental results. asianpubs.orgresearchgate.net Key predicted properties include:

Absorption: Parameters like aqueous solubility, cell permeability (e.g., Caco-2 models), and adherence to empirical rules like Lipinski's Rule of Five. nih.gov

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. The ester linkage in this compound would be a predicted site of hydrolysis by esterases, and the aromatic ring and ethoxy group are potential sites for oxidation by CYPs.

Excretion: Estimation of clearance pathways.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. imrpress.com

While specific ADMET data for this compound is not publicly available, the table below provides an example of a typical in silico profile for a compound of similar size and functionality, based on parameters evaluated for other aromatic esters in research studies. nih.govresearchgate.net

Table 3: Illustrative In Silico ADMET Profile for an Aromatic Ester like this compound

| Parameter | Property | Predicted Value/Classification | Importance |

|---|---|---|---|

| Absorption | LogP (Lipophilicity) | ~2.4 | Influences solubility and membrane permeability |

| Aqueous Solubility | Low to Moderate | Affects bioavailability | |

| Lipinski's Rule of 5 | Pass (0 violations) | General indicator of drug-likeness | |

| Distribution | Plasma Protein Binding | High | Affects free drug concentration |

| BBB Penetration | Likely | Indicates potential for CNS effects | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Predicts potential for drug-drug interactions |

| Primary Metabolic Site | Ester hydrolysis | Determines metabolic fate and half-life | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicts potential for causing DNA mutations |

| hERG Inhibition | Low risk | Predicts potential for cardiotoxicity |

This table provides a representative set of ADMET parameters that would be evaluated computationally. The values are hypothetical but reflect typical predictions for a small, lipophilic aromatic ester.

Rational Design and Optimization of this compound Analogues Based on SAR Principles

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity or physical properties. iomcworld.com When combined with computational modeling, SAR becomes a powerful tool for the rational design of new analogues with improved potency, selectivity, or ADMET characteristics. nih.gov this compound can serve as a starting scaffold or "lead compound" for such an optimization campaign.

The process typically involves making targeted modifications to different parts of the molecule and evaluating the impact. For this compound, key regions for modification would be the ethoxy group, the ethyl ester, and the aromatic ring. Rational design principles, guided by an understanding of the target (e.g., an enzyme active site), would inform the choice of modifications. researchgate.net

For example, if the goal were to improve binding to a hypothetical protein pocket, one might:

Modify the Ester Group: The ethyl ester could be changed to other alkyl esters (methyl, propyl, isopropyl) to probe for steric or hydrophobic interactions. researchgate.netnih.gov It could also be replaced with bioisosteres like amides or sulfonamides to introduce new hydrogen bonding capabilities. researchgate.net

Modify the Alkoxy Group: The ethoxy group could be varied in size (methoxy, propoxy) or position (e.g., moving it to the meta or para position) to alter the electronic properties of the ring and explore different binding orientations.

Substitute the Aromatic Ring: Introducing substituents (e.g., halogens, methyl, cyano, or nitro groups) at the unoccupied positions (3, 4, 5, 6) could modulate the molecule's electronics, lipophilicity, and metabolic stability, and introduce new interactions with a target. nih.gov

Table 4: Example of SAR-Based Analogue Design Strategies for this compound

| Modification Site | Analogue Type | Rationale | Example Reference Strategy |

|---|---|---|---|

| Ester Group | Vary alkyl chain (e.g., Methyl, Isopropyl) | Probe size of hydrophobic pocket; alter hydrolysis rate. | nih.gov |

| Replace with Amide | Introduce hydrogen bond donor; improve metabolic stability. | researchgate.net | |

| Alkoxy Group | Vary alkyl chain (e.g., Methoxy) | Fine-tune steric and electronic properties. | iomcworld.com |

| Change position (e.g., 3- or 4-ethoxy) | Explore different binding vectors and ring electronics. | nih.gov | |

| Aromatic Ring | Add halogen (e.g., 4-Chloro) | Introduce halogen bonding potential; block metabolic site. | nih.gov |

| Add polar group (e.g., 5-Cyano) | Increase polarity; introduce specific polar contacts. | researchgate.net |

This table illustrates how SAR principles can be applied to rationally design analogues of this compound to optimize its properties for a specific application, drawing on strategies used in medicinal chemistry. iomcworld.comnih.govresearchgate.netnih.gov

Environmental Dynamics and Ecotoxicological Assessments of Ethyl 2 Ethoxybenzoate

Biodegradation Pathways and Environmental Persistence

The persistence of Ethyl 2-ethoxybenzoate in the environment is determined by its susceptibility to both biotic (living organisms) and abiotic (non-living) degradation processes. As an aromatic ester, its structure features an aromatic ring, an ether linkage, and an ester linkage, all of which are potential sites for enzymatic or chemical attack.

Aerobic and Anaerobic Degradation Studies

Specific experimental studies detailing the comprehensive aerobic and anaerobic degradation pathways of this compound are not extensively documented in publicly available literature. However, based on its chemical structure and established metabolic pathways for related aromatic compounds, a series of likely degradation steps can be postulated. mdpi.commdpi.comnih.gov

Under aerobic conditions , microbial degradation is expected to be the primary mechanism of breakdown. mdpi.com The process would likely be initiated by one of several enzymatic attacks:

Ester Hydrolysis: The most probable initial step is the cleavage of the ethyl ester bond by carboxylesterase enzymes, which are widespread in microorganisms. nih.gov This reaction would yield 2-Ethoxybenzoic acid and ethanol (B145695) , both of which are generally more biodegradable than the parent compound.

O-Dealkylation: The ethoxy group attached to the aromatic ring could be cleaved by etherase enzymes, a common step in the degradation of aromatic ethers.

Aromatic Ring Hydroxylation: Dioxygenase enzymes can attack the stable aromatic ring, introducing hydroxyl groups. mdpi.com This hydroxylation destabilizes the ring, making it susceptible to subsequent cleavage, ultimately breaking the aromatic structure and leading to intermediates that can enter central metabolic pathways like the TCA cycle. researchgate.net

Under anaerobic conditions , which occur in environments like deep sediments or waterlogged soils, the degradation strategy is different. oup.com The initial attack on the aromatic ring typically involves reduction rather than oxidation. nih.gov The anaerobic pathway would likely involve:

Activation of the benzoate (B1203000) structure, often by conversion to a CoA thioester.

Reductive de-aromatization of the ring.

Hydrolytic cleavage of the now non-aromatic ring structure.

It is generally assumed that anaerobic degradation of complex organic molecules is slower than aerobic degradation. oup.com For this compound, the initial hydrolysis of the ester bond may still occur under anaerobic conditions, but the subsequent breakdown of the aromatic core would follow the reductive pathway.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict how a chemical will partition and persist in the environment. researchgate.net Multimedia fugacity models, for example, estimate a chemical's distribution among environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties. ulisboa.ptlupinepublishers.com

To model the fate of this compound, key chemical properties are required. While extensive experimental data is limited, some properties are known or can be estimated.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | chemicalbook.comguidechem.com |

| Molecular Weight | 194.23 g/mol | chemicalbook.comguidechem.com |

| Boiling Point | 251 °C | chemicalbook.comguidechem.com |

| Density | 1.07 g/cm³ | chemicalbook.comguidechem.com |

| Octanol-Water Partition Coefficient (Log Kow) | 2.26 | guidechem.com |

The Log Kow value of 2.26 indicates that this compound is moderately hydrophobic. guidechem.com In a typical Level I fugacity model, which assumes equilibrium and no degradation, this value would suggest that the compound will preferentially partition from water into compartments with higher organic content, such as soil organic matter, sediment, and biota. Its relatively high boiling point suggests it is not highly volatile. chemicalbook.comguidechem.com More complex models (e.g., Level III or IV) would incorporate degradation rates and transport between media to predict environmental concentrations over time. ulisboa.pt

Impact of Environmental Factors (e.g., pH, Temperature, Salinity) on Degradation

Environmental conditions can significantly influence the rate at which this compound degrades.

pH: As a compound with an ester linkage, its stability is susceptible to pH-driven hydrolysis. This abiotic process can be a primary degradation pathway in aqueous environments. oup.com Ester hydrolysis is typically catalyzed under both acidic and basic conditions, with the rate often being slowest near neutral pH. Therefore, in natural waters with extreme pH values, the chemical persistence of this compound would be expected to decrease.

Temperature: Degradation rates, both microbial and chemical, are generally temperature-dependent. Higher temperatures typically increase the rate of chemical reactions, including hydrolysis, and enhance microbial metabolic activity, leading to faster biodegradation. Conversely, in colder environments, the persistence of the compound is likely to be significantly longer. Aromatic esters are noted for their excellent thermal stability, suggesting that elevated temperatures are required for significant thermal breakdown. zslubes.com

Salinity: The effect of salinity is complex. Changes in salt concentration can impact the solubility of organic compounds and affect the viability and composition of microbial communities responsible for biodegradation. Some microbial consortia are adapted to saline environments, while others may be inhibited, making the net effect of salinity on the biodegradation of this compound system-specific.

Environmental Partitioning and Distribution

The way this compound moves and distributes itself in the environment is largely dictated by its affinity for different environmental media, such as soil and water, and its potential to be taken up by organisms.

Leaching Potential in Soil and Water Systems

The leaching potential of a chemical describes its tendency to move through the soil column and potentially contaminate groundwater. This mobility is primarily governed by its sorption to soil particles. researchgate.net The key parameter for assessing sorption of organic compounds is the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org

| Koc Value | Log Koc | Mobility Class |

|---|---|---|

| <50 | <1.7 | Very High |

| 50 - 150 | 1.7 - 2.2 | High |

| 150 - 500 | 2.2 - 2.7 | Moderate |

| 500 - 2000 | 2.7 - 3.3 | Low |

| 2000 - 5000 | 3.3 - 3.7 | Slight |

| >5000 | >3.7 | Immobile |

Based on this estimation, this compound would be expected to have a moderate tendency to adsorb to the organic matter fraction of soil and sediment. ecetoc.org While it would not be immobile, significant leaching into groundwater would be less likely compared to more polar, water-soluble compounds, especially in soils with higher organic content. nih.gov Its persistence also plays a role; if the compound degrades quickly in the topsoil, less of it will be available to leach downwards. oup.com

Bioaccumulation and Biotransformation in Ecological Niches

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. The potential for a neutral organic chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (Log Kow). service.gov.uk

| Log Kow Value | Bioaccumulation Potential |

|---|---|

| <3 | Low |

| 3 - 4 | Moderate |

| >4 | High |

With a Log Kow of 2.26, this compound falls into the low bioaccumulation potential category. guidechem.com This suggests that it is unlikely to significantly biomagnify in food webs.

Furthermore, the potential for bioaccumulation is mitigated by biotransformation (metabolism) within organisms. nih.gov Fish and other aquatic organisms possess enzyme systems, such as cytochrome P450 monooxygenases and esterases, that can metabolize xenobiotic compounds. nih.govresearchgate.net The likely metabolic pathways for this compound in fauna would be similar to the microbial degradation pathways:

Ester hydrolysis to 2-Ethoxybenzoic acid and ethanol.

Oxidative attack on the aromatic ring or the ethoxy group.

These biotransformation reactions increase the polarity of the compound, making it more water-soluble and facilitating its excretion, thereby reducing its persistence and concentration within the organism's tissues. epa.gov

Ecotoxicity Testing and Risk Assessment Methodologies